4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the triazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing amino and oxolan-2-ylmethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-2,5-dihydro-1,3,5-triazin-2-one: Lacks the oxolan-2-ylmethyl group, resulting in different chemical properties and applications.
6-(Oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one:
Uniqueness: 4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of both the amino and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-amino-6-(oxolan-2-ylmethyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O2/c9-7-10-6(11-8(13)12-7)4-5-2-1-3-14-5/h5H,1-4H2,(H3,9,10,11,12,13) |
InChI Key |
XNAKXZSGUUJPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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